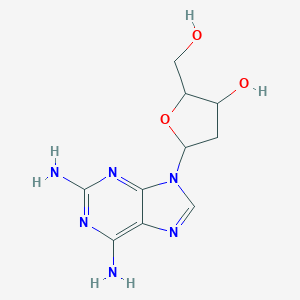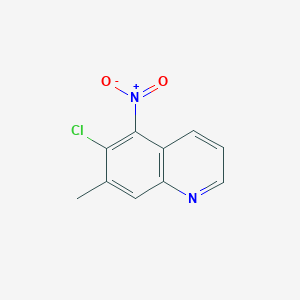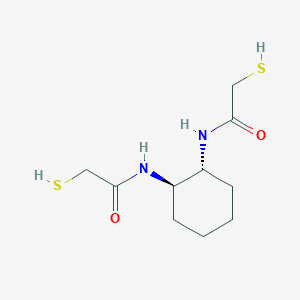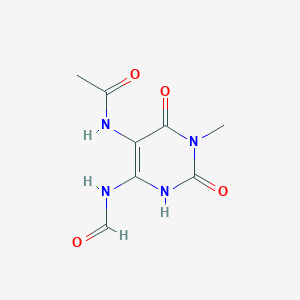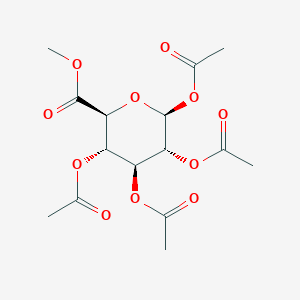
(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
Overview
Description
“(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate” is a chemical compound with the molecular formula C15H20O11 . It is also known by other names such as Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate and MFCD00069834 . The molecular weight of this compound is 376.31 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The IUPAC name for this compound is methyl (2 S ,3 S ,4 S ,5 R ,6 S )-3,4,5,6-tetraacetyloxyoxane-2-carboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and may not be readily available.Scientific Research Applications
Synthesis of Terpenyl Glucuronides
This compound has been used to synthesize terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters . The process involves the reaction of commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate with terpenoid alcohols in the presence of bis(trifluoromethanesulfonyl)imide (Tf 2 NH) in dichloromethane (DCM) to yield good results .
Facilitation of α-Glucuronidation
The compound has been used to facilitate α-glucuronidation . The predominant α-selectivity at the anomer position is achieved via a transition state in which the neighboring group participation of the methoxycarbonyl group at C-6 stabilizes the oxonium intermediate by forming 1 C 4 conformation .
Preparation of L-Iduronic Acid
Methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate was prepared from methyl 1,2,3,4-tetra-O-β-D-glucuronate in two steps: Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane .
α-L-Iduronidation
The obtained methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate was a good glycosyl donor for the L-iduronidation when bis(trifluoromethanesulfonic)imide was employed as the activator .
Cancer Prodrug Monotherapy
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate has been used in a study to assess the design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy .
Antibody-Directed Enzyme Prodrug Therapy (ADEPT)
This compound has also been used in the development of antibody-directed enzyme prodrug therapy (ADEPT), a promising approach for the treatment of cancer .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that glucuronides, in general, play a significant role in the metabolism of a wide range of substances, including drugs, pollutants, bilirubin, androgens, estrogens, mineralocorticoids, glucocorticoids, fatty acid derivatives, retinoids, and bile acids .
Mode of Action
The compound is a glucuronide derivative, which suggests that it may interact with its targets through glucuronidation, a major phase II metabolic pathway in the body . Glucuronidation involves the transfer of glucuronic acid to substrates, making them more water-soluble and easier to excrete .
Biochemical Pathways
The compound likely participates in the glucuronidation pathway, which is part of the body’s broader detoxification system . This pathway helps to eliminate potentially harmful substances from the body by converting them into more water-soluble forms that can be excreted in the urine or bile .
Pharmacokinetics
As a glucuronide derivative, it’s likely to be well-absorbed and distributed throughout the body, metabolized (potentially through the glucuronidation pathway), and excreted in the urine or bile .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. In general, glucuronidation results in the formation of more water-soluble metabolites, which can be more easily excreted from the body .
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQCELSZBSZGX-XOBFJNJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224723 | |
| Record name | Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate | |
CAS RN |
7355-18-2 | |
| Record name | Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7355-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl O-tetraacetyl-beta-D-glucopyranuronate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl O-tetraacetyl-β-D-glucopyranuronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






